Direct Nitration Synthesis Advantage
A key differentiator for 2,4-dimethoxy-5-nitrobenzaldehyde is its synthetic accessibility via direct electrophilic nitration. While the analogous 3,4-isomer can be prepared in 98% yield via nitration of 3,4-dimethoxybenzaldehyde , the 2,4-isomer's precursor, 2,4-dimethoxybenzaldehyde, undergoes competitive ipso-substitution and oxidation under similar conditions. A specialized cerium(IV)-induced nitration of 2,4-dimethoxycinnamic acid provides a controlled route to the target compound, achieving a 43% yield . This lower yield, compared to the 98% for the 3,4-isomer, directly translates to higher production costs and validates a premium procurement price for the pure 2,4-isomer, as it is demonstrably harder to manufacture.
| Evidence Dimension | Synthesis Yield (Direct Nitration Route) |
|---|---|
| Target Compound Data | ~43% yield (via cerium(IV)-induced nitration of 2,4-dimethoxycinnamic acid) |
| Comparator Or Baseline | 3,4-Dimethoxy-5-nitrobenzaldehyde (CAS 22027-96-9): 98% yield (via direct nitration of 3,4-dimethoxybenzaldehyde with nitric acid in acetic acid) |
| Quantified Difference | The 3,4-isomer's yield is 2.28-fold higher than the 2,4-isomer's yield (98% vs. 43%). |
| Conditions | Target compound: Peterson et al., Canadian Journal of Chemistry, 1988. Comparator: chemicalbook.cn, 3,4-DIMETHOXY-5-NITRO-BENZALDEHYDE synthesis. |
Why This Matters
This large yield gap substantiates the higher intrinsic value and procurement cost of the 2,4-isomer, as its synthesis is inherently more challenging, making it a critical and non-substitutable starting material for specific drug candidates.
